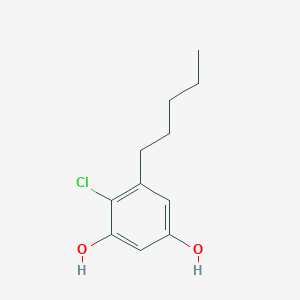
4-Chloro-5-pentylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-pentylbenzene-1,3-diol is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClO2/c1-2-3-4-5-8-6-9 (13)7-10 (14)11 (8)12/h6-7,13-14H,2-5H2,1H3 . This indicates the presence of a benzene ring substituted with a chlorine atom and a pentyl group, along with two hydroxyl groups.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Mecanismo De Acción
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-pentylbenzene-1,3-diol . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-5-pentylbenzene-1,3-diol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system and its effects on the body. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It is a synthetic compound, which means that its effects on the body may not be exactly the same as those of natural cannabinoids. It also has potential side effects and may be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-Chloro-5-pentylbenzene-1,3-diol. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-tumor effects and may be useful in combination with other therapies. Finally, there is interest in developing new synthetic cannabinoids based on this compound that may have improved therapeutic properties and fewer side effects.
Métodos De Síntesis
4-Chloro-5-pentylbenzene-1,3-diol can be synthesized using a variety of methods, including the reaction of 4-chlororesorcinol with pentylmagnesium bromide, or the reaction of 4-chlorobenzaldehyde with pentylmagnesium bromide followed by cyclization with acid. The purity and yield of the synthesized compound can be improved by using different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
4-Chloro-5-pentylbenzene-1,3-diol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may also have potential in the treatment of cancer and infectious diseases.
Propiedades
IUPAC Name |
4-chloro-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTYGQUKQWMODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2753997.png)

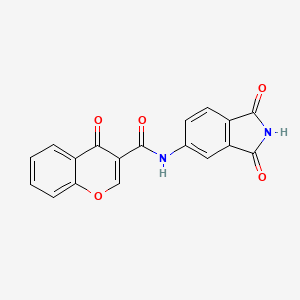

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2754005.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2754010.png)
![3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)
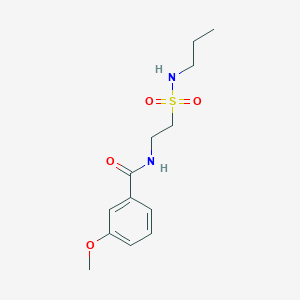
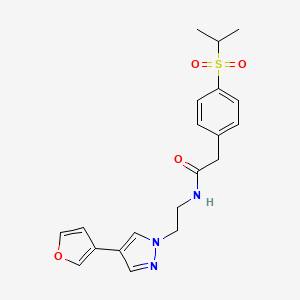
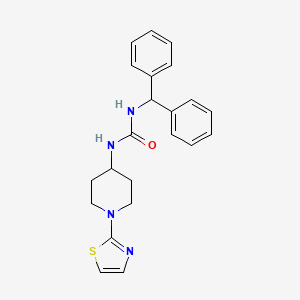
![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)